molecular formula C14H8FNO2 B6369323 2-(3-Cyano-2-fluorophenyl)benzoic acid CAS No. 1262001-18-2

2-(3-Cyano-2-fluorophenyl)benzoic acid

Cat. No.: B6369323
CAS No.: 1262001-18-2
M. Wt: 241.22 g/mol
InChI Key: QWIILRCCLAYWAY-UHFFFAOYSA-N
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Description

2-(3-Cyano-2-fluorophenyl)benzoic acid is an organic compound with the molecular formula C14H8FNO2. It is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a phenyl ring, which is further connected to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyano-2-fluorophenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Cyano-2-fluorophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Cyano-2-fluorophenyl)benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-Cyano-2-fluorophenyl)benzoic acid involves its interaction with specific molecular targets. The cyano group and fluorine atom play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

    4-Cyano-2-fluorobenzoic acid: Similar structure but with the cyano group at a different position.

    3-Cyano-5-fluorophenylboronic acid: Contains a boronic acid group instead of a benzoic acid moiety.

    2-(3-Cyano-2-fluorophenyl)pyridine: Pyridine ring instead of a benzoic acid moiety

Uniqueness: 2-(3-Cyano-2-fluorophenyl)benzoic acid is unique due to the specific positioning of the cyano and fluorine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-cyano-2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-9(8-16)4-3-7-11(13)10-5-1-2-6-12(10)14(17)18/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIILRCCLAYWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2F)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683285
Record name 3'-Cyano-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-18-2
Record name 3'-Cyano-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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